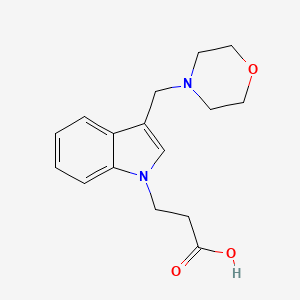

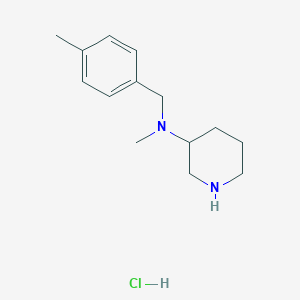

3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Reactivity

- 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid serves as an important intermediate for the synthesis of biologically active heterocyclic compounds. It's known for its utility in producing structurally diverse and biologically significant molecules (Mazur, Pitucha, & Rzączyńska, 2007).

Biological Activity and Immune Response

- A study on laboratory animals showed that derivatives of 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid have selective activating effects on certain parts of cellular immunity, demonstrating its potential in modulating immune responses (Konechnyi et al., 2021).

Pharmaceutical Applications

- Indole derivatives, including those similar to 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid, have been shown to possess potent anti-inflammatory properties. These compounds are being investigated for their therapeutic potential in treating inflammation-related disorders (Amir, Javed, & Kumar, 2010).

Role in Metabolic Disorders

- Indole-3-propionic acid, a compound related to 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid, is being studied for its role in metabolic disorders. It shows promise in improving blood glucose levels and insulin sensitivity, and in inhibiting liver lipid synthesis (Zhang et al., 2022).

Antibacterial Properties

- Some derivatives of 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid exhibit significant antibacterial activity, which could be leveraged in developing new antibacterial agents (Narsimha et al., 2014).

Potential in Solar Energy

- Carboxylated derivatives of indoles, structurally related to 3-(3-Morpholin-4-ylmethyl-indol-1-yl)-propionic acid, have been utilized to improve the photoelectric conversion efficiency in dye-sensitized solar cells, indicating its potential application in renewable energy technologies (Wu et al., 2009).

properties

IUPAC Name |

3-[3-(morpholin-4-ylmethyl)indol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c19-16(20)5-6-18-12-13(11-17-7-9-21-10-8-17)14-3-1-2-4-15(14)18/h1-4,12H,5-11H2,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVWNSBOBTYFPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CN(C3=CC=CC=C32)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B2398295.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)

![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)

![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)

![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)

![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)

![1,4-Dioxa-10-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2398316.png)

![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)